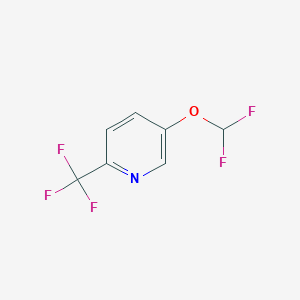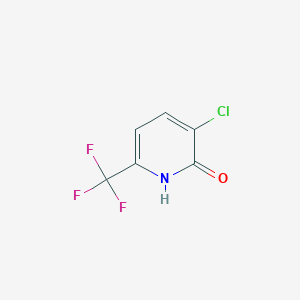
3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
Several methods exist for synthesizing TFMP and its derivatives. Notably, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as a crucial intermediate in the production of crop-protection products. Researchers have explored various synthetic routes to obtain 2,3,5-DCTF , which plays a pivotal role in agrochemical and pharmaceutical applications .
Chemical Reactions Analysis
TFMP and its derivatives exhibit diverse chemical reactivity due to the unique properties of the trifluoromethyl group and the pyridine moiety. These compounds participate in various reactions, including condensations, cyclizations, and functional group transformations. Notably, 2,3,5-DCTF serves as a building block for synthesizing other valuable compounds .
Applications De Recherche Scientifique
Environmental Impact and Alternatives to PFAS
Fluorinated compounds, including pyridine derivatives, are under scrutiny for their environmental persistence and potential health impacts. Research into alternatives for per- and polyfluoroalkyl substances (PFASs) highlights the need for compounds that offer similar industrial utility without the associated environmental and health risks. Studies on novel fluorinated alternatives suggest that while some show reduced toxicity, others may still pose significant environmental challenges, underscoring the importance of thorough assessment for new compounds (Wang et al., 2019).
Coordination Chemistry and Complex Formation
The versatility of pyridine derivatives in forming complex compounds with metals is well-documented. These compounds exhibit a range of properties, from enhanced spectroscopic characteristics to biological activity, driven by their ability to engage in coordination bonding. Such interactions not only offer insights into fundamental chemistry but also pave the way for the development of novel materials and catalysts (Boča et al., 2011).
Medicinal Chemistry and Biological Applications
Pyridine derivatives are crucial in medicinal chemistry, showing a broad spectrum of biological activities. Their role extends from serving as core structures in pharmaceuticals to being potential candidates for bioactive materials. The structural versatility of pyridine-based compounds enables the exploration of new therapeutic avenues, highlighting their importance in drug design and development (Altaf et al., 2015).
Agrochemical Applications
In agrochemical research, pyridine-based compounds have been identified as potent active ingredients in pesticides. Their utility spans across various categories, including fungicides, herbicides, and insecticides. The exploration of intermediate derivatization methods has been crucial in discovering new agrochemical leads, demonstrating the compound's versatility and potential for contributing to sustainable agriculture (Guan et al., 2016).
Propriétés
IUPAC Name |
3-chloro-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-3-1-2-4(6(8,9)10)11-5(3)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIPVZGYZLRBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



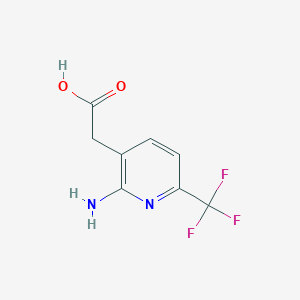

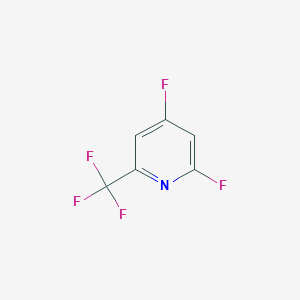
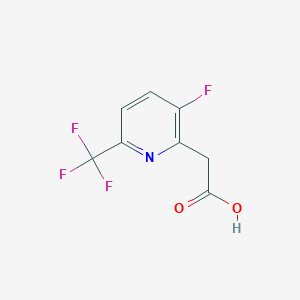

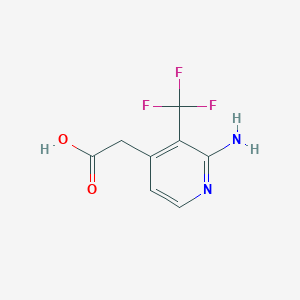
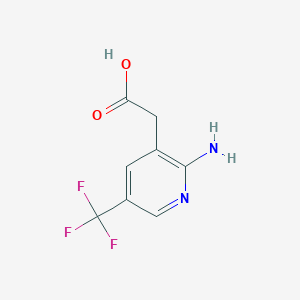
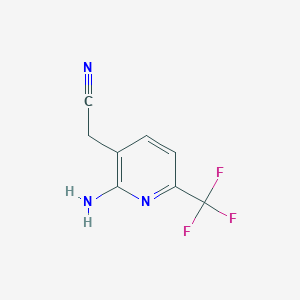
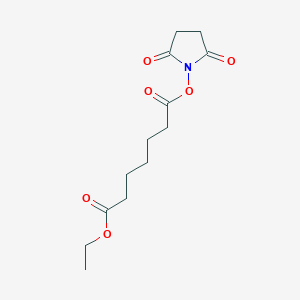
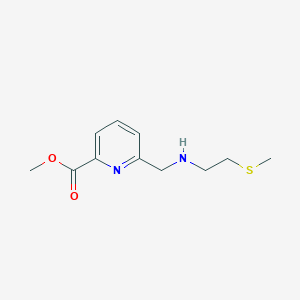
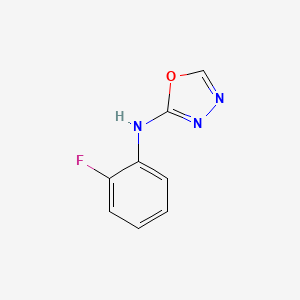

![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)
